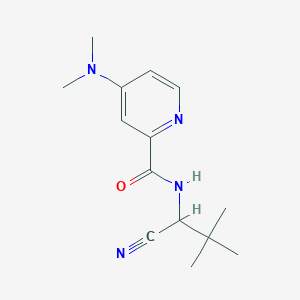

N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide

Description

N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylamino group, and a pyridine ring

Properties

IUPAC Name |

N-(1-cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-14(2,3)12(9-15)17-13(19)11-8-10(18(4)5)6-7-16-11/h6-8,12H,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMRUQUBBZTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)NC(=O)C1=NC=CC(=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a dimethylamino group using reagents like dimethylamine.

Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Cyanogen bromide, dimethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-Cyano-2,2-dimethylpropyl)-4-(methylamino)pyridine-2-carboxamide

- N-(1-Cyano-2,2-dimethylpropyl)-4-(ethylamino)pyridine-2-carboxamide

- N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-3-carboxamide

Uniqueness

N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Basic: What are the recommended synthetic routes for N-(1-Cyano-2,2-dimethylpropyl)-4-(dimethylamino)pyridine-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. A common approach includes:

Amide Bond Formation : Reacting pyridine-2-carboxylic acid derivatives with 1-cyano-2,2-dimethylpropylamine under coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane).

Functional Group Introduction : The dimethylamino group at the 4-position can be introduced via nucleophilic substitution or palladium-catalyzed coupling, requiring inert atmospheres (N₂/Ar) and temperature control (60–80°C) .

Purification : Chromatography (silica gel or preparative HPLC) is critical to isolate the target compound from by-products .

Key Considerations : Use of 4-dimethylaminopyridine (DMAP) as a catalyst in acylation steps enhances reaction efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Note : Cross-validation between techniques (e.g., NMR vs. MS) ensures accuracy in structural assignment .

Advanced: How can discrepancies in NMR data be resolved when characterizing this compound?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify temperature-dependent peak splitting caused by conformational changes .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyridinecarboxamides in and ) to validate chemical shifts .

Advanced: What strategies optimize reaction yields for intermediates in the synthesis?

Methodological Answer:

Yield optimization hinges on:

- Base Selection : Strong bases like DBU or NaH improve deprotonation efficiency in amidation steps, as demonstrated in for related pyridinecarboxamides .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while reducing side reactions .

- Inert Conditions : Rigorous exclusion of moisture via Schlenk techniques prevents hydrolysis of cyano or amide groups .

Case Study : reports >80% yield improvements using controlled cooling crystallization for similar carboxamides .

Advanced: How does the dual functionality of the carboxamide and cyano groups influence binding to biological targets?

Methodological Answer:

The carboxamide acts as a hydrogen bond donor/acceptor, while the cyano group provides steric bulk and polarizability. highlights that such dual functionalities enhance binding to enzymes (e.g., kinases) by:

- Binding Pocket Compatibility : The carboxamide mimics ATP’s adenine moiety, and the cyano group occupies hydrophobic subpockets .

- Synergistic Effects : Molecular docking studies of analogous compounds (see ’s table) show improved Ki values (nM range) compared to monofunctional derivatives .

Experimental Validation : Isothermal titration calorimetry (ITC) can quantify binding thermodynamics for structure-activity relationship (SAR) refinement .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Challenges include low solubility and polymorphism. Solutions involve:

- Solvent Screening : Use mixed-solvent systems (e.g., ethanol/water) to modulate nucleation rates .

- Seeding Techniques : Introduce microcrystals of related compounds (e.g., crystalline forms in ) to guide crystal growth .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal formation .

Characterization : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation resolves disorder issues common in flexible substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.